molecular formula C16H11ClN4O6S B2579734 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide CAS No. 886930-57-0

5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2579734
CAS No.: 886930-57-0
M. Wt: 422.8
InChI Key: HIABKOLNCVIMMQ-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a nitro group, a chloro group, and a 1,3,4-oxadiazole ring linked to a methylsulfonylphenyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the methylsulfonylphenyl group: This step often involves a nucleophilic substitution reaction where the oxadiazole ring is functionalized with the methylsulfonylphenyl group.

    Introduction of the nitro group: Nitration of the benzamide core can be performed using a mixture of concentrated nitric and sulfuric acids.

    Chlorination: The chloro group is typically introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly as an antimicrobial or anticancer agent. The presence of the nitro group and the oxadiazole ring are common features in bioactive molecules, which could be explored for drug development.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, potentially inhibiting their activity. The nitro group might undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzamide: Lacks the oxadiazole and methylsulfonylphenyl groups, making it less complex and potentially less versatile.

    N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide: Similar but without the chloro group, which might affect its reactivity and biological activity.

Uniqueness

The combination of the chloro, nitro, and oxadiazole groups in 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide makes it unique

Properties

IUPAC Name

5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O6S/c1-28(25,26)11-4-2-3-9(7-11)15-19-20-16(27-15)18-14(22)12-8-10(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIABKOLNCVIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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